molecular formula C21H17FN6O5 B2479542 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1206985-43-4

1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2479542
CAS No.: 1206985-43-4
M. Wt: 452.402
InChI Key: OEAMWEWOQHOXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused polycyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-4,6-dione and 1,2,4-oxadiazole moieties.

Properties

IUPAC Name

3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O5/c1-31-13-6-7-14(15(9-13)32-2)19-23-16(33-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)12-5-3-4-11(22)8-12/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAMWEWOQHOXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. One common approach is the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method allows for the preparation of the compound with moderate yield, although the retro-Michael reaction can occur under certain conditions.

Industrial Production Methods

the use of green chemistry principles, such as the aza-Michael reaction, can be applied to achieve efficient and sustainable synthesis . This approach minimizes the use of hazardous reagents and reduces waste, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxadiazole ring can yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, the triazole moiety can interact with the active site of enzymes, inhibiting their function and exerting anticancer or antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl; 3-Fluorophenyl High complexity with fused triazole-dione and oxadiazole; polar substituents -
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo[3,4-b]thiadiazin-6(7H)-one Triazolo[3,4-b]thiadiazinone 4-Methoxyphenyl; diphenyl groups Thiadiazinone fused with pyrrolo-thiazolo-pyrimidine; moderate lipophilicity
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Pyrrolo[3,4-d]oxazole-dione 4-Chlorophenyl; 4-(dimethylamino)phenyl; phenyl Oxazole-dione core; electron-withdrawing and -donating substituents
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid Triazolo[3,4-b]thiadiazine 2,6-Dichlorophenyl; pyrazole Thiadiazine ring; carboxylic acid group enhances hydrophilicity

Key Observations :

  • The target compound’s oxadiazole moiety distinguishes it from thiadiazine/thiadiazinone-containing analogues (e.g., ), which may exhibit different hydrogen-bonding capabilities.

Biological Activity

The compound 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic derivative that incorporates a complex structure with potential biological activities. Its unique combination of oxadiazole and pyrrolo-triazole moieties suggests diverse pharmacological properties.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. These include:

  • Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The compound may act by disrupting cellular processes critical for tumor growth.
  • Antimicrobial Properties : Certain derivatives demonstrate broad-spectrum antibacterial and antifungal activities. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Biological Activity Summary

The following table summarizes the biological activities associated with the compound and its derivatives:

Activity Mechanism/Target Reference
AnticancerInhibition of thymidylate synthase and HDAC
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantScavenging free radicals and reducing oxidative stress
AntidiabeticPotential modulation of glucose metabolism pathways

Anticancer Activity

In a study investigating the anti-proliferative effects of oxadiazole derivatives on various cancer cell lines (PC3 for prostate cancer, HCT-116 for colorectal cancer), the compound demonstrated significant cytotoxic effects. The MTT assay results indicated that certain derivatives achieved IC50 values in the low micromolar range against multiple cancer types .

Antimicrobial Testing

A series of oxadiazole derivatives were tested for their antimicrobial efficacy. Compounds were evaluated using minimum inhibitory concentration (MIC) assays against several pathogens. Notably, some derivatives exhibited MIC values as low as 0.5 µg/mL against resistant bacterial strains .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of compounds related to the target structure:

  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to key proteins involved in cancer progression and microbial resistance mechanisms. This binding affinity is attributed to specific interactions with active sites on target enzymes .
  • Structure-Activity Relationship (SAR) : The presence of the 2,4-dimethoxyphenyl group enhances the anticancer activity by improving solubility and bioavailability. This modification is crucial for developing more potent analogs .
  • In Vivo Studies : Preliminary animal studies have shown promising results in tumor regression with minimal side effects when administered at therapeutic doses. This suggests a favorable safety profile for further clinical development .

Q & A

Q. What are the standard synthetic routes and optimization strategies for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation and click chemistry. Key steps include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours .
  • Oxadiazole ring formation via cyclization of amidoxime precursors under reflux in ethanol or toluene .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Optimization strategies emphasize pH control (6.5–7.5) and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. Which characterization techniques are essential for confirming structural integrity?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing fluorophenyl (δ 7.2–7.6 ppm) and dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) groups .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 532.18 for [M+H]⁺) and purity (>95%) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolves stereochemistry of the fused pyrrolo-triazole core .

Q. How can researchers address low yields during the final cyclization step?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict temperature control (80–100°C) .
  • Catalyst Screening : Transition metals (e.g., Pd(PPh₃)₄ for cross-couplings) improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 16 hours) and improves yields by 15–20% .

Advanced Research Questions

Q. What computational methods are used to predict reaction pathways and regioselectivity?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps, identifying energy barriers (e.g., ΔG‡ ≈ 25–30 kcal/mol for oxadiazole formation) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, guiding solvent selection (e.g., THF vs. DMF) .
  • In Silico Retrosynthesis Tools (e.g., Chemoton): Propose alternative routes using fragment-based libraries .

Q. How can pharmacological profiling be integrated into early-stage research?

  • Molecular Docking : Targets enzymes like COX-2 or kinases (PDB: 1CX2) to predict binding affinity (ΔG ≤ -8 kcal/mol) .
  • ADME/Tox Prediction : Software (e.g., SwissADME) evaluates logP (2.5–3.5), solubility (LogS ≈ -4.5), and CYP450 inhibition .
  • In Vitro Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) using MTT protocols .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure vs. 72-hour) .
  • Isomer Control : Use chiral HPLC (Chiralpak IA column) to isolate enantiomers and test individually .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

Methodological Challenges and Solutions

Q. How to manage stereochemical complexity in the pyrrolo-triazole core?

  • Crystallographic Analysis : Resolves 3D conformation (e.g., boat vs. chair puckering in the pyrrolidine ring) .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of chiral centers .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Flow Chemistry : Enables continuous production with >90% yield at 10 g scale .
  • Quality Control : Implement in-line FTIR monitoring for real-time reaction tracking .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility Parameters : Calculate Hansen solubility parameters (δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/²) to rationalize discrepancies .
  • Co-solvency Studies : Use ethanol-water mixtures (70:30 v/v) to enhance solubility (up to 12 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.